molecular formula C18H17N6NaO5S2 B13395989 Cephamandole sodium

Cephamandole sodium

Cat. No.: B13395989
M. Wt: 484.5 g/mol
InChI Key: OJMNTWPPFNMOCJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of cefamandole sodium involves several synthetic steps. The process begins with the reaction of 7-aminocephalosporanic acid with 5-mercapto-1-methyltetrazole in the presence of a catalyst, such as boron trifluoride acetonitrile complex. The mixture is heated and stirred, followed by cooling and processing to obtain an intermediate compound. This intermediate undergoes a heating reflux reaction with a silanization agent until the solution becomes clear. N,N-dimethylaniline is then added under an inert gas atmosphere, and (D)-(-)-O-formylmandeloyl chloride is introduced for chloroformylation. After the reaction is complete, water is added for hydrolysis, and the pH is adjusted using sodium bicarbonate or sodium carbonate solution. The organic layer is separated, and ethyl acetate is added to the water layer. The pH is further adjusted to obtain a cephamandole solution, which is then decolorized, dehydrated, and crystallized using an organic solution of sodium isooctanoate or sodium acetate to yield cefamandole sodium .

Chemical Reactions Analysis

Cefamandole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cefamandole sodium can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides. Substitution reactions can result in the replacement of functional groups, such as the N-methylthiotetrazole side chain, with other nucleophiles .

Properties

IUPAC Name

sodium;7-[(2-hydroxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMNTWPPFNMOCJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N6NaO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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